5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine
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Overview
Description
5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine typically involves the condensation of 2-chloro-4-aminopyrimidine with 5-fluoro-2-morpholinobenzoic acid in the presence of O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in THF . This reaction yields the desired compound through a series of steps that include nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological and chemical properties.
Scientific Research Applications
5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth.
Pharmaceuticals: It is explored for its potential use in the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.
Agrochemicals: The compound is investigated for its potential use as a fungicide and herbicide due to its ability to inhibit specific enzymes in plants.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine involves the inhibition of specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, preventing their normal function and leading to the inhibition of cellular processes such as cell division and growth . This mechanism is particularly relevant in the context of its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Pyrimidinamine Derivatives: Compounds such as (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine.
Pyrimidine Derivatives Containing Amide Moieties: Compounds such as 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide.
Uniqueness
5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine is unique due to its specific fluorine substitutions, which enhance its chemical stability and biological activity
Properties
IUPAC Name |
5-fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c10-6-2-1-3-8(6)14-9-7(11)4-12-5-13-9/h4-6,8H,1-3H2,(H,12,13,14)/t6-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDJHAJLNYUPBF-HTRCEHHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC2=NC=NC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)NC2=NC=NC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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